molecular formula C7H11N3O2 B1443699 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 1330764-24-3

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B1443699
CAS RN: 1330764-24-3
M. Wt: 169.18 g/mol
InChI Key: TWRZLDQFXPGVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester (AMICE) is a widely used reagent in the chemical industry for synthesizing a wide range of compounds. It is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic and inorganic compounds. AMICE is a versatile reagent that is widely used in organic chemistry, biochemistry, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is a versatile compound used in various chemical syntheses. For instance, it's involved in the synthesis of analgesic and anti-inflammatory agents, like in the creation of 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showing significant activity without strong ulcerogenic potential (Gokulan et al., 2012). It's also key in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), where ethylation of imidazole-4-acetate methyl ester leads to significant compounds with potential applications in material science (Banerjee et al., 2013).

Catalysis and Solid Phase Peptide Synthesis

The compound has applications in catalysis and solid-phase peptide synthesis. It's used for the ester bond formation between carboxyl groups of protected amino acids and the hydroxyl group of a polymeric support in peptide synthesis, indicating its role in streamlining and improving the efficiency of peptide production (Bodanszky & Fagan, 2009).

Library Synthesis and Drug Discovery

Furthermore, it's instrumental in the parallel synthesis of compound libraries, like the symmetrically- and dissymmetrically-disubstituted imidazole-4,5-dicarboxamides bearing amino acid esters, which are crucial for drug discovery and development (Solinas et al., 2009).

properties

IUPAC Name

ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)6-5(3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRZLDQFXPGVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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